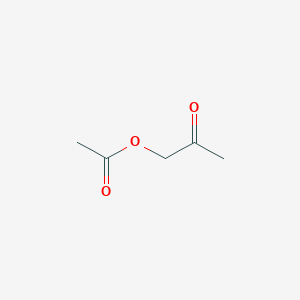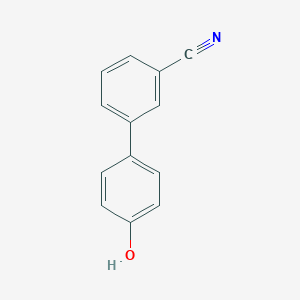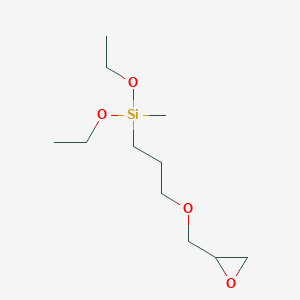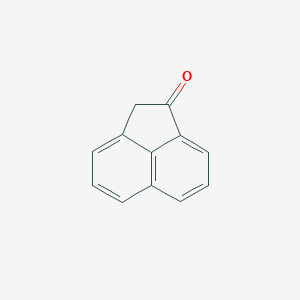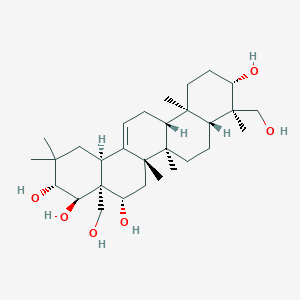
Gymnemagenin
概述
描述
Gymnemagenin is a bioactive compound derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae. It is an aglycone part of gymnemic acids, which are triterpenoid saponin glycosides. This compound has gained significant attention due to its potential therapeutic applications, particularly in the management of diabetes mellitus .
科学研究应用
Gymnemagenin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Medicine: It has shown potential in the management of diabetes mellitus by reducing postprandial hyperglycemia.
Industry: The compound is used in the development of antidiabetic formulations and other therapeutic products.
作用机制
Target of Action
Gymnemagenin, a bioactive compound found in Gymnema sylvestre, primarily targets pancreatic β-cells and α-glucosidase enzymes . Pancreatic β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes glucose uptake by cells . α-glucosidase enzymes are involved in the breakdown of carbohydrates into simple sugars, thus influencing blood glucose levels .
Mode of Action
This compound stimulates the secretion of insulin by the β-cells of the pancreas . This increases the availability of insulin, promoting glucose uptake by cells and thereby reducing blood glucose levels . This compound also inhibits α-glucosidase enzymes, slowing down the breakdown of carbohydrates and reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
This compound’s action on pancreatic β-cells and α-glucosidase enzymes affects the insulin signaling pathway and carbohydrate metabolism . By stimulating insulin secretion and inhibiting α-glucosidase, this compound enhances insulin signaling and slows carbohydrate breakdown, leading to lower blood glucose levels .
Pharmacokinetics
This compound exhibits rapid metabolism with a short intrinsic half-life and high intrinsic clearance, indicating that it is quickly metabolized and eliminated from the body . It also shows poor permeability and high efflux in Caco-2 cells, suggesting that it may have low oral bioavailability . These pharmacokinetic properties can influence the compound’s effectiveness and dosage requirements.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels. By stimulating insulin secretion and inhibiting α-glucosidase, this compound helps to maintain blood glucose levels within a normal range . This can be beneficial in the management of conditions like diabetes mellitus, where blood glucose regulation is impaired .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre plants . This can impact the availability and potency of this compound for therapeutic use. Biotechnological approaches, such as cell and organ cultures, can help to ensure sustainable production of this compound regardless of environmental changes .
生化分析
Biochemical Properties
Gymnemagenin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It acts as a stimulator of pancreatic β-cells and an inhibitor of α-glucosidase enzyme . It also inhibits protein biosynthesis by interacting with ribosome machinery .
Cellular Effects
This compound influences various types of cells and cellular processes . It has been shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates the AMPK, PPAR, insulin, and Adipocytokine signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it involves glycosylation, oxidation, and hydroxylation processes, where enzymes such as glycosyltransferases (GTs) and cytochrome P450-dependent monooxygenases (CYP450) play a major role .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the content of this compound increases after elicitation up to 2.06-fold . This indicates the importance of certain factors in increasing the production of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Dosages of 120–200 mg/kg of various Gymnema extracts have been shown to improve a wide array of metabolic markers in animal models of diabetes in approximately 1 month .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it modulates six molecular pathways: AMPK, PPAR, insulin, Adipocytokine signaling, and Fatty acid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Gymnemagenin is typically extracted from the leaves of Gymnema sylvestre using various chemical and analytical techniques. One common method involves continuous soxhlet extraction with 80% ethanol. The extracted compound is then identified and characterized using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including plant tissue culture and cell suspension cultures. These methods help in producing higher amounts of this compound within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, can further enhance the production of this compound .
化学反应分析
Types of Reactions: Gymnemagenin undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions:
Glycosylation: This reaction typically involves glycosyltransferases and results in the formation of glycosidic bonds.
Oxidation: Cytochrome P450-dependent monooxygenases play a crucial role in the oxidation of this compound, leading to the formation of hydroxylated derivatives.
Major Products: The major products formed from these reactions include various glycosides and hydroxylated derivatives of this compound .
相似化合物的比较
Gymnemagenin is unique due to its strong inhibitory effects on α-amylase and α-glucosidase, making it a potent antidiabetic agent. Similar compounds include:
Gymnemic Acid: Another triterpenoid saponin glycoside from Gymnema sylvestre, known for its antidiabetic properties.
Oleanolic Acid: A triterpenoid compound with similar antidiabetic and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with antioxidant and anti-inflammatory activities.
This compound stands out due to its specific mechanism of action and its ability to inhibit key enzymes involved in carbohydrate metabolism, making it a valuable compound for managing diabetes mellitus .
属性
IUPAC Name |
(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-ABHKXHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22467-07-8 | |
| Record name | Gymnemagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYMNEMAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of gymnemagenin in relation to its antidiabetic effects?
A1: this compound exerts its antidiabetic effects primarily through multiple mechanisms:
- Inhibition of glucose absorption: this compound has been shown to inhibit sodium-dependent glucose transporter 1 (SGLT1), a protein responsible for glucose uptake in the gastrointestinal tract. This inhibition effectively reduces the absorption of glucose into the bloodstream. []
- Stimulation of insulin secretion: Studies suggest that this compound, along with other gymnemic acids, may stimulate insulin release from pancreatic β-cells, enhancing glucose uptake and utilization by tissues. [, ]
- Improvement of lipid metabolism: Research indicates that this compound can improve lipid metabolism by upregulating the expression of lipase genes (Lipe and Lpl), which are involved in the breakdown of triglycerides. Additionally, it increases the expression of the anti-inflammatory adipokine, Adipoq, and upregulates Pparg, a gene crucial for adipogenesis and its downstream target genes. []
Q2: How does this compound influence triglyceride levels?
A2: this compound has been observed to improve triglyceride metabolism by upregulating the expression of lipase genes Lipe and Lpl in adipocytes. These lipases play a crucial role in hydrolyzing triglycerides, leading to a reduction in their levels. []
Q3: Does this compound interact with the protein Fabp4?
A3: While this compound treatment affects a network of genes involved in lipid metabolism, it does not directly impact the expression of Fabp4, a gene coding for a lipid transport protein. In silico studies further support this finding, showing that while this compound binds to Pparg, it fails to bind to the active site of Fabp4. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H50O6, and its molecular weight is 506.7 g/mol. [, , ]
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Various spectroscopic methods are used to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and stereochemistry of this compound. [, , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. [, , , ]
- High Performance Liquid Chromatography (HPLC) coupled with UV detection: This technique allows for the separation and quantification of this compound in plant extracts and formulations. [, , , , , , , , ]
Q6: How stable is this compound under different storage conditions?
A6: While research on the stability of pure this compound is limited, studies suggest that gymnemic acids, for which this compound is an aglycone, remain stable in extracts of Gymnema sylvestre under accelerated and long-term storage conditions recommended by the WHO. []
Q7: Does this compound possess any known catalytic properties or have applications in catalysis?
A7: Current research primarily focuses on the therapeutic potential of this compound, particularly its antidiabetic and anti-obesity properties. There is limited information available regarding its catalytic properties or applications in catalysis.
Q8: Have computational methods been used to study this compound?
A8: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound and potential target proteins like Pparg and Fabp4. These studies provide insights into the binding affinities and molecular mechanisms underlying the observed biological effects. [, ]
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: Research on the pharmacokinetics of this compound is limited. One study using a rat model found that this compound, following oral administration of Gymnema sylvestre extract, exhibits poor oral bioavailability (~14%), a short half-life, and high clearance. In vitro studies attributed this poor bioavailability to low metabolic stability, poor Caco-2 permeability, and a high efflux ratio. [, ]
Q10: What in vitro and in vivo studies have been conducted to evaluate the antidiabetic efficacy of this compound?
A12: In vitro studies have shown that this compound exhibits strong inhibitory activity against α-amylase (IC50 1.17 ± 0.02 mg/mL) and α-glucosidase (IC50 2.04 ± 0.17 mg/mL), key enzymes involved in carbohydrate digestion and absorption. [] In vivo studies in mice demonstrated that oral administration of this compound (20 mg/kg body weight) significantly reduced the area under the curve (AUC) of blood glucose levels following a starch or sucrose challenge. This reduction was comparable to the effect observed with acarbose, a standard antidiabetic drug. []
Q11: Has this compound shown any protective effects against radiation-induced damage?
A13: Preliminary research suggests potential radioprotective properties of Gymnema sylvestre and this compound. In a study using Pangasius sutchi fish exposed to gamma radiation, pretreatment with Gymnema sylvestre extract or this compound led to an improvement in antioxidant enzyme levels, reduced oxidative stress markers, and influenced cell cycle progression, indicating a protective effect against radiation-induced damage. [, ]
Q12: What are the commonly employed analytical methods for quantifying this compound in plant material and formulations?
A12: Several analytical methods are commonly used for this compound quantification, including:
- High-performance thin-layer chromatography (HPTLC): This technique offers a simple and rapid method for the separation, identification, and quantification of this compound in plant materials, extracts, and formulations. [, , , , , , , ]
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a sensitive and accurate method for quantifying this compound in various matrices. [, , , , , , , , ]
Q13: What is the role of hydrolysis in the analytical determination of gymnemic acids?
A15: Gymnemic acids, being a complex mixture of saponins, are often indirectly quantified by hydrolyzing them to their common aglycone, this compound. This hydrolysis step simplifies the analysis and allows for the determination of total gymnemic acid content by measuring this compound levels. [, , , , ]
Q14: How is Microwave-Assisted Extraction (MAE) used in the analysis of this compound?
A16: MAE has been investigated as a rapid and eco-friendly alternative to conventional extraction methods for obtaining this compound from Gymnema sylvestre. This technique utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction of the target compound. []
Q15: What measures are taken to ensure the quality and consistency of Gymnema sylvestre extracts and formulations containing this compound?
A15: Quality control of Gymnema sylvestre products involves several measures:
- Standardization: Analytical techniques like HPTLC and HPLC are employed to standardize the content of gymnemic acids, often expressed in terms of this compound, ensuring consistent potency across different batches. [, , , , , , , ]
- Adulteration checks: Microscopic and phytochemical analyses are used to verify the authenticity of Gymnema sylvestre material and detect any adulteration with other plant species. []
- Stability testing: Products are subjected to stability studies under various storage conditions to assess their shelf-life and ensure that the active compounds remain stable over time. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
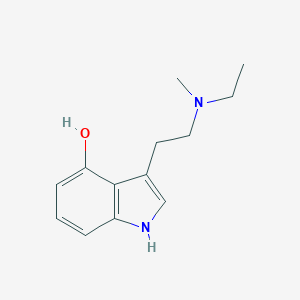
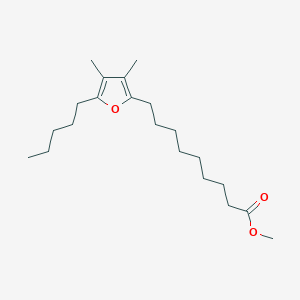
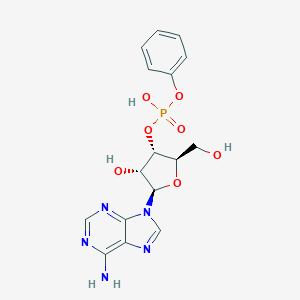
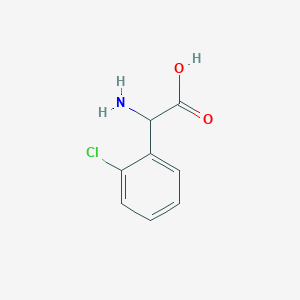
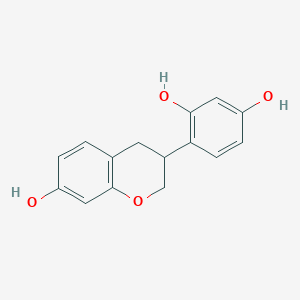
![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
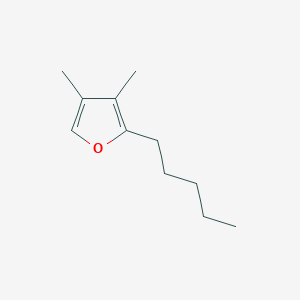
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
